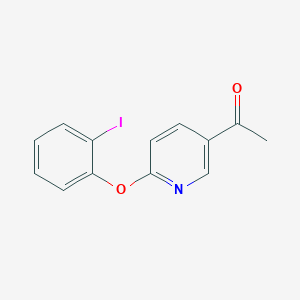

![molecular formula C17H13N3O4 B2930389 N-(5-苯基-1,3,4-恶二唑-2-基)-2,3-二氢苯并[b][1,4]二噁英-2-甲酰胺 CAS No. 865287-58-7](/img/structure/B2930389.png)

N-(5-苯基-1,3,4-恶二唑-2-基)-2,3-二氢苯并[b][1,4]二噁英-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

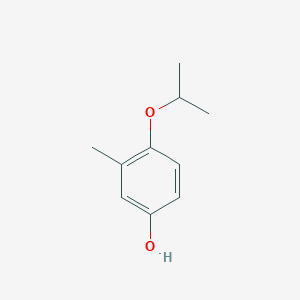

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that has been studied in the context of photophysical properties of iridium complexes . It’s also known as a POXD-based compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of POXD-based iridium complexes involved the use of density functional theory (DFT) calculations . Another study reported the synthesis of a related compound through cyclocondensation .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like density functional theory (DFT) calculations . These studies provide insights into the electronic structures, absorption and emission spectra, and charge transportation properties of these compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, iridium complexes with different cyclometalated ligands showed significant performance differences .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the C-O and C=N bond lengths in the oxadiazole ring of a related compound were found to be almost identical within systematic errors .科学研究应用

Medicine: Anticancer Applications

1,3,4-Oxadiazole derivatives have been identified as having significant potential in cancer treatment. They exhibit diverse modes of action, such as targeting growth factors, enzymes, and kinases . These compounds have been found to possess cytotoxic properties against various cancer cell lines, making them promising candidates for anticancer drug development .

Agriculture: Antimicrobial and Hemolytic Agents

In the agricultural sector, certain 1,3,4-oxadiazole derivatives have shown comprehensive biological properties, including antimicrobial activities. They have been used effectively against a range of microbial species, which is crucial for protecting crops from diseases . Additionally, some derivatives have demonstrated hemolytic activity, which could be beneficial in developing new pesticides .

Material Science: Fluorescent Chemosensors

The compound’s derivatives have been utilized in material science as fluorescent chemosensors. These sensors are particularly useful for detecting electron-deficient species, including common nitro-explosive components like DNT and TNT, as well as hard-to-detect substances such as PETN . Their sensitivity to Hg2+ cations also highlights their potential in environmental monitoring .

Pharmacology: Broad Biological Activity Spectrum

1,3,4-Oxadiazole derivatives are known for their broad spectrum of pharmacological activities. They have been used as antimicrobial, anti-inflammatory, antiviral, antidiabetic, and antihypertensive agents . This versatility makes them valuable in the development of new therapeutic drugs.

Antimicrobial Resistance: New Drug Development

With the rise of antimicrobial resistance, there is an urgent need for new drugs. 1,3,4-Oxadiazole derivatives have been explored for their potential to combat resistant strains of microorganisms. Their ability to exceed the activity of known antibiotics positions them as promising candidates for future drug development .

Sensor Technology: Detection of Nitro-Explosive Components

The derivatives of the compound have been applied in sensor technology for the detection of nitro-explosive components. Their “turn-off” fluorescence response makes them suitable for security and defense applications, where the detection of explosives is critical .

未来方向

作用机制

Target of Action

Compounds with the 1,3,4-oxadiazole scaffold have been known to interact with a variety of biological targets, particularly in cancer treatment .

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins that contribute to cell proliferation . The interaction of these compounds with their targets can lead to changes in cellular processes, potentially leading to the inhibition of cell growth .

Biochemical Pathways

It’s known that 1,3,4-oxadiazole derivatives can affect a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Result of Action

It’s known that 1,3,4-oxadiazole derivatives can have antiproliferative effects, potentially inhibiting cell growth .

属性

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15(14-10-22-12-8-4-5-9-13(12)23-14)18-17-20-19-16(24-17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYSZOCQZYVCTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

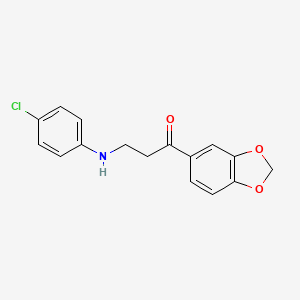

![3-(3,5-dimethylisoxazol-4-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2930306.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)

![Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930313.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2930314.png)

![3-[[amino-(diaminomethylideneamino)methylidene]amino]propanoic Acid](/img/structure/B2930322.png)

![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)

![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)